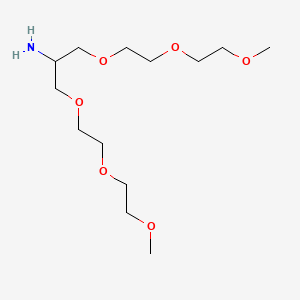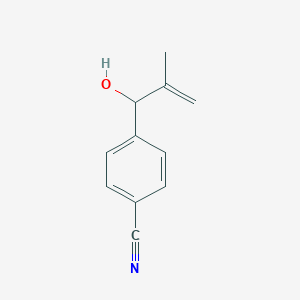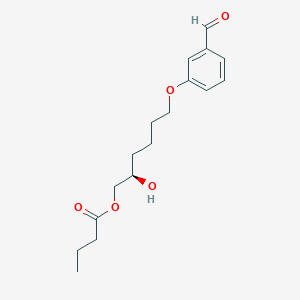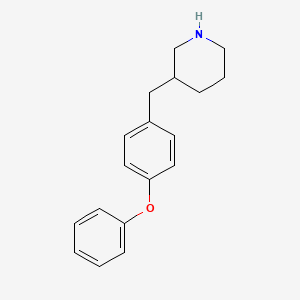![molecular formula C23H25Cl2F3N4O3S B12620288 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, methylsulfonyl, and trifluoroethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves several steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring by reacting 4-methylsulfonylphenylhydrazine with 2,2,2-trifluoroethyl ketone under acidic conditions.
Cyclohexane ring formation: The pyrazole derivative is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.
Introduction of chloro groups: The cyclohexane derivative is chlorinated using thionyl chloride to introduce the chloro groups at the 5,5-positions.
Formation of the carboxamide group: The cyano group is introduced by reacting the intermediate with acrylonitrile, followed by the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Each step of the synthesis is carried out in separate reactors, with intermediate purification steps to remove impurities.
Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Medicine
Therapeutic Agents: The compound can be explored as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Polymer Industry: It can be used in the synthesis of polymers with specific properties, such as high strength and flexibility.
作用机制
The mechanism of action of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and leading to specific cellular responses.
相似化合物的比较
Similar Compounds
5,5-dichloro-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide: Similar structure but lacks the cyano group.
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-amine: Similar structure but has an amine group instead of a carboxamide group.
Uniqueness
The presence of multiple functional groups, such as the cyano, chloro, methylsulfonyl, and trifluoroethyl groups, makes 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide unique
属性
分子式 |
C23H25Cl2F3N4O3S |
|---|---|
分子量 |
565.4 g/mol |
IUPAC 名称 |
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H25Cl2F3N4O3S/c1-3-15(11-29)30-21(33)18-10-22(24,25)9-8-17(18)20-19(12-32(31-20)13-23(26,27)28)14-4-6-16(7-5-14)36(2,34)35/h4-7,12,15,17-18H,3,8-10,13H2,1-2H3,(H,30,33) |
InChI 键 |
DRTLTGVAPMJZIG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#N)NC(=O)C1CC(CCC1C2=NN(C=C2C3=CC=C(C=C3)S(=O)(=O)C)CC(F)(F)F)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


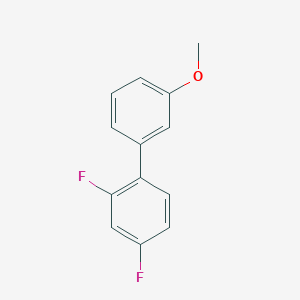

![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
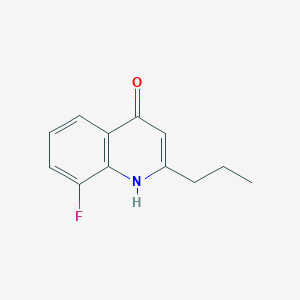
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)

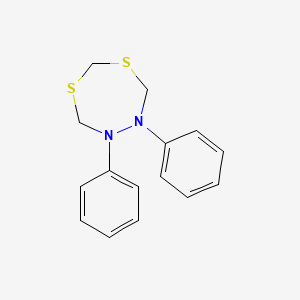
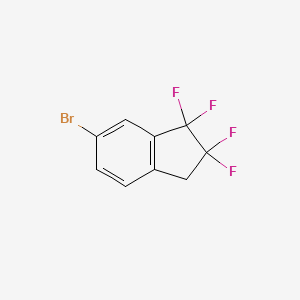
![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)
